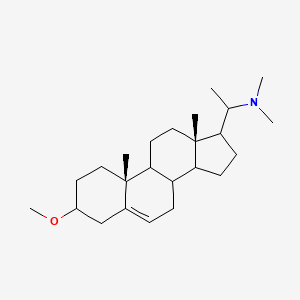

Pachyaximine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H41NO |

|---|---|

Molecular Weight |

359.6 g/mol |

IUPAC Name |

1-[(10R,13S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16?,18?,19?,20?,21?,22?,23-,24+/m0/s1 |

InChI Key |

ZTNBSFMIFOLVCM-ZQQJOWABSA-N |

Isomeric SMILES |

CC(C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC)C)C)N(C)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pachyaximine A: A Deep Dive into its Discovery and Natural Origins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of Pachyaximine A, a pregnane-type steroidal alkaloid. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery

This compound was first isolated from the plant Pachysandra axillaris, a member of the Buxaceae family. The initial discovery was reported by the research group of Qiu Ming-hua in the early 1990s. While a 1990 publication by this group in the Journal of Integrative Plant Biology titled "Three New Steroidal Alkaloids from Pachysandra axillaris" detailed the isolation of other alkaloids from this plant, later publications from the same group referenced this earlier work when identifying this compound as a known compound. This indicates that this compound was one of the compounds characterized during their extensive investigation of the chemical constituents of Pachysandra axillaris during that period.

Natural Sources

To date, the primary and only reported natural source of this compound is the plant Pachysandra axillaris. This evergreen subshrub is native to regions of China. The alkaloids in this plant, including this compound, are part of its complex chemical defense system.

Experimental Protocols: Isolation of this compound

While the original 1990 publication by Qiu Ming-hua et al. lacks a detailed, step-by-step protocol specifically for this compound, subsequent studies on the alkaloids of Pachysandra axillaris outline a general methodology that can be inferred for its isolation. The process involves solvent extraction followed by chromatographic separation.

General Isolation Workflow

The isolation of this compound from Pachysandra axillaris typically follows the workflow depicted below. This process begins with the collection and preparation of the plant material, followed by extraction of the crude alkaloids, and finally, purification of the target compound.

A more detailed, though generalized, protocol based on the methodologies reported for isolating pregnane alkaloids from Pachysandra axillaris is as follows:

-

Plant Material Preparation: The whole plants of Pachysandra axillaris are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is exhaustively extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

-

Acid-Base Partitioning: The crude extract is suspended in a 2% hydrochloric acid solution and filtered. The acidic solution is then washed with chloroform to remove neutral and acidic compounds. The aqueous layer is subsequently basified with a sodium carbonate solution to a pH of 9-10 and extracted with chloroform. This chloroform extract contains the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel. The column is typically eluted with a solvent gradient of increasing polarity, such as a chloroform-methanol mixture.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification using techniques like preparative TLC to yield the pure compound.

Quantitative Data

Quantitative data regarding the yield of this compound from Pachysandra axillaris is not explicitly stated in the available literature. The yield of individual alkaloids can vary depending on the age of the plant, the season of collection, and the specific extraction and purification methods employed.

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and molecular formula. |

| ¹H NMR Spectroscopy | The number and types of protons and their connectivity. |

| ¹³C NMR Spectroscopy | The number and types of carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. |

Structure and Biological Activity

This compound belongs to the pregnane class of steroidal alkaloids. The core structure is a C21 steroid skeleton with nitrogen-containing functional groups.

Initial studies have reported that this compound exhibits biological activity, including antibacterial and anticholinergic effects. Further research is needed to fully elucidate its pharmacological profile and potential therapeutic applications.

Signaling Pathways and Logical Relationships

The specific signaling pathways through which this compound exerts its biological effects are still under investigation. However, its anticholinergic activity suggests a potential interaction with muscarinic acetylcholine receptors. The logical relationship for its proposed mechanism of action as an anticholinergic agent is depicted below.

This diagram illustrates that this compound may inhibit the binding of the neurotransmitter acetylcholine to its receptor, thereby blocking the downstream cellular response.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the currently available scientific literature. Further research is required to fully understand the properties and potential applications of this compound.

The Isolation of Pachyaximine A from Pachysandra axillaris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Pachyaximine A, a bioactive steroidal alkaloid, from the plant Pachysandra axillaris. This document details the necessary experimental protocols, summarizes key quantitative data, and visually represents the workflows and relevant biological pathways.

Introduction to this compound and Pachysandra axillaris

Pachysandra axillaris, a member of the Buxaceae family, is an evergreen subshrub found predominantly in southern China.[1] Traditionally used in folk medicine, this plant genus is a rich source of pregnane-type steroidal alkaloids.[1] These alkaloids have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

This compound is a notable steroidal alkaloid isolated from Pachysandra axillaris. It has demonstrated significant biological activities, including acetylcholinesterase (AChE) inhibition, which is a key therapeutic strategy in the management of Alzheimer's disease and other neurological conditions.[4][5] The structure-activity relationship of steroidal alkaloids suggests that the nitrogen substituents on the pregnane skeleton are crucial for their potent inhibitory effects on AChE.[4]

This guide will focus on the systematic approach to isolating this compound, providing researchers with the foundational knowledge to undertake such work.

Experimental Protocols

The isolation of this compound from Pachysandra axillaris involves a multi-step process encompassing extraction, acid-base partitioning, and sequential chromatographic separations. The following protocols are based on established methodologies for the isolation of pregnane alkaloids from this plant.[1]

Plant Material Collection and Preparation

-

Collection: The whole plant of Pachysandra axillaris is collected. For consistency, the collection location and time of year should be documented.

-

Drying and Pulverization: The plant material is air-dried in the shade to a constant weight and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

Solvent Extraction: The powdered plant material is exhaustively extracted with 95% ethanol (EtOH) at room temperature. This process is typically repeated three times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude extract is suspended in a 2% hydrochloric acid (HCl) solution.

-

Defatting: The acidic solution is then partitioned with chloroform (CHCl₃) to remove neutral and weakly basic compounds, including fats and chlorophyll. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The acidic aqueous layer is basified with a 2M sodium hydroxide (NaOH) solution to a pH of approximately 9-10.

-

Alkaloid Extraction: The basified solution is then extracted with CHCl₃. The organic layer, now containing the free alkaloids, is collected.

-

Final Concentration: The combined CHCl₃ extracts are washed with distilled water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

The crude alkaloid fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Silica Gel Column Chromatography:

-

The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH, 100:1 to 1:1).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to pool fractions with similar profiles.

-

-

Alumina Column Chromatography:

-

Fractions enriched with this compound are further purified on an alumina column.

-

Elution is performed with a suitable solvent system, such as a mixture of petroleum ether and acetone, with increasing polarity.

-

-

Sephadex LH-20 Column Chromatography:

-

Final purification is often achieved using a Sephadex LH-20 column with methanol as the mobile phase to remove any remaining impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For obtaining highly pure this compound, preparative HPLC with a C18 column and a mobile phase such as methanol-water or acetonitrile-water may be employed.

-

Data Presentation

The following tables summarize the expected quantitative data from the isolation process. The specific values can vary depending on the plant material and experimental conditions.

Table 1: Extraction and Fractionation Yields

| Step | Material | Yield (%) |

| Crude Ethanol Extract | Dried Plant Material | 10 - 15 |

| Crude Alkaloid Fraction | Crude Ethanol Extract | 0.5 - 1.5 |

| Purified this compound | Crude Alkaloid Fraction | Data not available in provided search results |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | Data not available in provided search results |

| Molecular Weight | Data not available in provided search results |

| Melting Point | Data not available in provided search results |

| Optical Rotation | Data not available in provided search results |

| ¹H NMR | Data not available in provided search results |

| ¹³C NMR | Data not available in provided search results |

| Mass Spectrometry (MS) | Data not available in provided search results |

Note: Specific spectroscopic data for this compound was not available in the initial search results. A thorough review of primary literature dedicated to the isolation of this specific compound is required to populate this table accurately.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Pachysandra axillaris.

Caption: Workflow for the Isolation of this compound.

Signaling Pathway: Acetylcholinesterase Inhibition

This compound has been identified as an acetylcholinesterase (AChE) inhibitor. The diagram below illustrates the general mechanism of AChE inhibition.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Conclusion

The isolation of this compound from Pachysandra axillaris presents a viable pathway for obtaining a promising bioactive compound. The methodologies outlined in this guide, based on established phytochemical techniques, provide a solid framework for researchers. Further investigation is warranted to fully elucidate the complete spectroscopic profile of this compound and to explore its full therapeutic potential, particularly in the context of neurodegenerative diseases. The development of more efficient isolation and synthetic strategies will be crucial for advancing the research and potential clinical applications of this and other related steroidal alkaloids.

References

- 1. pregnane-alkaloids-from-pachysandra-axillaris - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cholinesterase inhibitory and spasmolytic potential of steroidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Definitive Clarification on the Biosynthesis of Pachyaximine A

A comprehensive review of scientific literature reveals that Pachyaximine A is a steroidal alkaloid and its biosynthesis has not been documented to occur in plants. The user's request for a technical guide on the "Biosynthesis pathway of this compound in plants" is based on a foundational misconception.

Initial searches for the biosynthesis of this compound in plants yielded no relevant results. Further investigation into the origin of this compound has clarified that while it has been isolated from a plant source, its biosynthetic pathway within the plant kingdom has not been elucidated.

One study reports the isolation of this compound from the root of Sarcococca hookeriana, a plant species.[1] However, the isolation of a compound from a plant does not inherently mean the plant synthesizes it. The study cited focuses on the identification and cytotoxic activity of the alkaloid, not its biosynthetic origin.

The vast majority of scientific literature on biosynthetic pathways in plants focuses on well-established routes for primary and secondary metabolites, such as the shikimate pathway for aromatic amino acids, auxin biosynthesis, and the synthesis of coenzyme A. These established plant biosynthetic pathways do not include the synthesis of complex steroidal alkaloids like this compound.

Therefore, the core requirements of the user's request, including a detailed technical guide, quantitative data, experimental protocols, and visualizations of the biosynthetic pathway in plants, cannot be fulfilled as the fundamental process does not occur as described. No data exists for a process that has not been observed.

It is crucial for researchers, scientists, and drug development professionals to base their inquiries on established biological and chemical principles. While the exploration of novel biosynthetic pathways is a valid and important area of research, the assertion that this compound is biosynthesized in plants is not supported by current scientific evidence. Any future work in this area would first need to establish the existence of such a pathway through rigorous experimental investigation.

References

Pachyaximine A: A Technical Whitepaper on its Spasmolytic Effects on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachyaximine A, a steroidal alkaloid isolated from plants of the Pachysandra and Sarcococca genera, has demonstrated notable spasmolytic activity on smooth muscle tissue. This document provides an in-depth technical guide on the core aspects of this compound's effects, with a focus on its mechanism of action, supported by available data and detailed experimental protocols. The primary mode of action for its smooth muscle relaxant properties is attributed to calcium channel blockade.

Introduction

Smooth muscle contractility is a fundamental physiological process, and its dysregulation can lead to various pathological conditions, including hypertension, asthma, and gastrointestinal disorders. The search for novel spasmolytic agents from natural sources is a significant area of pharmaceutical research. This compound, also known as Alkaloid-C, is a pregnane-type steroidal alkaloid that has been identified as a compound of interest due to its biological activities. Research into the crude extracts of Sarcococca saligna, a plant known to contain this compound, has revealed potent spasmolytic effects, providing a scientific basis for its traditional use in hyperactive gut disorders.[1][2] This whitepaper synthesizes the existing research to present a comprehensive overview of the spasmolytic potential of this compound.

Mechanism of Action: Calcium Channel Blockade

The spasmolytic effect of this compound is primarily mediated through the blockade of calcium channels in smooth muscle cells.[1][2] Smooth muscle contraction is critically dependent on the influx of extracellular calcium ions (Ca²⁺) through voltage-dependent calcium channels (VDCs), which leads to an increase in intracellular Ca²⁺ concentration. This rise in Ca²⁺ triggers a cascade of events culminating in the phosphorylation of myosin light chains and subsequent muscle contraction.

This compound, along with other steroidal alkaloids from Sarcococca saligna, has been shown to inhibit high K⁺-induced contractions in various smooth muscle preparations.[1][2] High potassium concentrations depolarize the cell membrane, opening VDCs and causing Ca²⁺ influx. The inhibition of these contractions strongly suggests a mechanism involving the blockade of these calcium channels. This calcium antagonist activity was further confirmed by experiments showing that pre-treatment with the plant extract containing this compound caused a rightward shift in the Ca²⁺ dose-response curves, a characteristic feature of calcium channel blockers.[1][2]

References

Pachyaximine A: A Promising Pregnane-Type Steroidal Alkaloid for Acetylcholinesterase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant and growing global health challenge, with the inhibition of acetylcholinesterase (AChE) remaining a cornerstone of symptomatic treatment. The quest for novel, potent, and selective AChE inhibitors has led researchers to explore diverse natural product scaffolds. This technical guide focuses on Pachyaximine A, a pregnane-type steroidal alkaloid isolated from Pachysandra axillaris, a plant belonging to the Buxaceae family. While direct experimental evidence for the AChE inhibitory activity of this compound is not yet available in published literature, a compelling case for its potential arises from the significant and well-documented anti-cholinesterase properties of structurally related alkaloids from the same botanical family. This document provides a comprehensive overview of the rationale for investigating this compound as a potential AChE inhibitor, detailed experimental protocols for its evaluation, and a summary of the inhibitory activities of analogous compounds.

Introduction: The Cholinergic Hypothesis and the Role of Natural Products

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) in the brain contributes significantly to the cognitive and memory deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating its action. Therefore, inhibiting AChE increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This mechanism forms the basis for several currently approved drugs for the symptomatic treatment of AD.

Natural products have historically been a rich source of enzyme inhibitors and have provided the chemical scaffolds for many successful drugs. Alkaloids, in particular, have shown significant promise as AChE inhibitors. Notably, steroidal and terpenoidal alkaloids isolated from plants of the Buxaceae family have demonstrated potent in vitro inhibition of both acetylcholinesterase and butyrylcholinesterase (BuChE).

This compound is a pregnane-type steroidal alkaloid isolated from Pachysandra axillaris. Given the established AChE inhibitory activity of numerous pregnane-type steroidal alkaloids from the closely related genus Sarcococca, this compound represents a compelling candidate for investigation as a novel AChE inhibitor.

The Case for this compound: Evidence from the Buxaceae Family

The potential of this compound as an acetylcholinesterase inhibitor is strongly supported by extensive research on other members of the Buxaceae family. Numerous studies have isolated and characterized pregnane-type steroidal alkaloids from various Sarcococca species, revealing significant AChE and BuChE inhibitory activities. These findings suggest that the pregnane skeleton, with specific substitutions, is a key pharmacophore for cholinesterase inhibition.

Quantitative Data on Related Steroidal Alkaloids

The following table summarizes the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of several pregnane-type steroidal alkaloids isolated from Sarcococca saligna, a plant in the same family as Pachysandra axillaris. This data provides a strong rationale for the investigation of this compound.

| Compound Name | Source Organism | Enzyme | IC50 (µM) | Reference |

| 5,14-dehydro-N(a)-demethylsaracodine | Sarcococca saligna | Acetylcholinesterase | 12.5 | |

| Butyrylcholinesterase | 1.25 | |||

| 14-dehydro-N(a)-demethylsaracodine | Sarcococca saligna | Acetylcholinesterase | > 200 | |

| Butyrylcholinesterase | 32.2 | |||

| 16-dehydrosarcorine | Sarcococca saligna | Acetylcholinesterase | 25.0 | |

| Butyrylcholinesterase | 5.5 | |||

| 2,3-dehydrosarsalignone | Sarcococca saligna | Acetylcholinesterase | 50.0 | |

| Butyrylcholinesterase | 10.8 | |||

| 14,15-dehydrosarcovagine-D | Sarcococca saligna | Acetylcholinesterase | 100.0 | |

| Butyrylcholinesterase | 21.6 | |||

| Sarcovagenine-C | Sarcococca saligna | Acetylcholinesterase | 200.0 | |

| Butyrylcholinesterase | 28.4 | |||

| Salignarine-C | Sarcococca saligna | Acetylcholinesterase | 75.0 | |

| Butyrylcholinesterase | 15.2 | |||

| Sarcorucinine-D | Sarcococca saligna | Acetylcholinesterase | 103.3 (Ki) | |

| Butyrylcholinesterase | 4.66 (Ki) |

Experimental Protocols

To investigate the potential of this compound as an acetylcholinesterase inhibitor, a series of established in vitro experiments can be employed. The following sections detail the methodologies for the isolation of this compound, the determination of its AChE inhibitory activity, and the characterization of its inhibition kinetics.

Extraction and Isolation of this compound (General Protocol)

A generalized protocol for the extraction and isolation of steroidal alkaloids from plant material, adaptable for this compound from Pachysandra axillaris, is as follows:

-

Plant Material Collection and Preparation: Collect fresh aerial parts of Pachysandra axillaris. The plant material should be shade-dried and then coarsely powdered.

-

Extraction: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 72 hours), with periodic shaking. Repeat the extraction process three times to ensure exhaustive extraction.

-

Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Suspend the crude extract in 5% aqueous HCl.

-

Partition the acidic solution with chloroform to remove non-alkaloidal components.

-

Adjust the pH of the aqueous layer to 9-10 with aqueous ammonia.

-

Extract the alkaline solution with chloroform. The chloroform layer will contain the crude alkaloidal fraction.

-

-

Chromatographic Separation:

-

Subject the crude alkaloidal fraction to column chromatography over silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Purification: Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry, and by comparison with published data.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity is the spectrophotometric method developed by Ellman.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Donepezil or Galantamine)

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCI (14 mM) in deionized water.

-

Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.

-

Prepare serial dilutions of this compound and the positive control.

-

-

Assay in 96-well Plate:

-

To each well, add:

-

140 µL of phosphate buffer (pH 8.0)

-

10 µL of DTNB solution

-

10 µL of this compound solution (or solvent for control, or positive control)

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of AChE solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take readings every minute for a period of 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Kinetic Analysis of AChE Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed.

Procedure:

-

Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

-

Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.

-

Data Analysis:

-

Michaelis-Menten Plot: Plot the initial velocity (V) against the substrate concentration ([S]) for each inhibitor concentration.

-

Lineweaver-Burk Plot: Plot 1/V against 1/[S]. The pattern of the lines for different inhibitor concentrations will indicate the type of inhibition.

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Mixed Inhibition: Lines intersect in the second or third quadrant.

-

-

From these plots, the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) in the presence and absence of the inhibitor can be determined. The inhibition constant (Ki) can also be calculated.

-

Visualizations

Signaling Pathway and Mechanism of Action

Preliminary Cytotoxicity Studies of Marine Sponge-Derived Alkaloids: A Technical Overview

Disclaimer: As of November 2025, specific cytotoxicity data for Pachyaximine A is not available in the public domain. This technical guide provides a representative overview based on the cytotoxic profiles of analogous alkaloids isolated from marine sponges. The experimental protocols and potential mechanisms of action described herein are based on established methodologies and findings for this class of compounds and should serve as a foundational framework for the investigation of novel marine alkaloids like this compound.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites, with alkaloids being a prominent class of compounds exhibiting potent cytotoxic activities.[1][2][3][4] These compounds have garnered significant interest in the field of oncology for their potential as novel anticancer agents.[5] This guide summarizes the preliminary cytotoxicity of representative marine sponge-derived alkaloids, details the experimental protocols for assessing their cytotoxic effects, and illustrates the potential signaling pathways involved in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of marine sponge alkaloids is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying cytotoxicity. The following table summarizes the IC50 values for several representative marine sponge-derived alkaloids against various cancer cell lines.

| Alkaloid | Cancer Cell Line | Cell Line Type | IC50 |

| Unguiculin B | KB | Oral Epidermoid Carcinoma | 0.08 µM |

| Unguiculin C | KB | Oral Epidermoid Carcinoma | 0.03 µM |

| 1-Deoxysecofascaplysin A | MCF-7 | Breast Adenocarcinoma | 1.5 µg/mL |

| 1-Deoxysecofascaplysin A | OVCAR-3 | Ovarian Adenocarcinoma | 2.2 µg/mL |

| Fascaplysin | Various | Multiple | 0.03–0.38 µg/mL |

| Aplyzanzine B | A549 | Lung Carcinoma | 6.1 µM |

| Aplyzanzine B | HT-29 | Colorectal Adenocarcinoma | 1.6 µM |

| Aplyzanzine B | MDA-MB-231 | Breast Adenocarcinoma | 7.8 µM |

| AP-51 | Daudi | Burkitt's Lymphoma | 3.48 µM |

| AP-51 | Raji | Burkitt's Lymphoma | 2.07 µM |

Data compiled from multiple sources.[1][6][7]

Experimental Protocols

The assessment of cytotoxicity for marine-derived alkaloids involves a series of standardized in vitro assays. The following protocols provide a detailed methodology for conducting these key experiments.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compound (e.g., marine alkaloid) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cancer cells during their logarithmic growth phase and seed them into 96-well plates at a density of 1 x 10^4 cells/well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay utilizes flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with the marine alkaloid for the desired time, harvest the cells by trypsinization.

-

Washing: Wash the cells with cold PBS to remove any residual medium.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[9]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.[9]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualization of Methodologies and Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a generalized workflow for the initial screening and evaluation of the cytotoxic properties of a novel marine alkaloid.

Potential Signaling Pathway for Apoptosis Induction

Many marine sponge-derived alkaloids induce apoptosis through the modulation of key signaling pathways. The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a common mechanism of action for cytotoxic compounds.

In this proposed pathway, the marine sponge alkaloid inhibits the PI3K/AKT/mTOR signaling cascade.[7] This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2, which in turn allows for the activation of the pro-apoptotic protein Bax. Bax activation triggers the mitochondrial apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[7][10]

Conclusion

Marine sponge-derived alkaloids represent a promising class of natural products with significant cytotoxic potential against various cancer cell lines. The methodologies and pathways described in this guide provide a solid foundation for the preliminary cytotoxic evaluation of novel compounds such as this compound. Further investigation into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to fully assess their therapeutic potential.

References

- 1. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Marine Alkaloids: A Natural Approach to Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. New Drugs from the Sea: Pro-Apoptotic Activity of Sponges and Algae Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential of Pachyaximine A: A Preliminary Mechanistic Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: Preliminary database searches for "Pachyaximine A" did not yield relevant results. However, extensive literature exists for a structurally similar compound, "Pachymic Acid" (PA), which exhibits significant anti-cancer properties. This guide will henceforth focus on the available preliminary data for Pachymic Acid, operating under the assumption of a likely typographical error in the initial query.

Executive Summary

Pachymic Acid (PA), a lanostane-type triterpenoid extracted from Poria cocos, has emerged as a promising candidate in oncology research. Preliminary studies indicate that PA exerts its anti-tumor effects through a multi-pronged mechanism primarily involving the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. This technical guide synthesizes the current understanding of PA's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

The primary anti-cancer activities of Pachymic Acid revolve around two interconnected cellular processes:

-

Induction of Apoptosis: PA triggers programmed cell death in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways.

-

Cell Cycle Arrest: PA halts the proliferation of cancer cells by interfering with the cell cycle progression, predominantly at the G2/M phase.

These effects are underpinned by the modulation of several key signaling pathways, including the JNK, ER stress, and AKT pathways.

Quantitative Data Summary

The cytotoxic effects of Pachymic Acid have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of PA required to inhibit the growth of 50% of cancer cells, are summarized below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| NCI-H23 | Lung Cancer | 24 | 40 | [1] |

| NCI-H460 | Lung Cancer | 24 | 40 | [1] |

| HepG2 | Liver Cancer | Not Specified | 22.15 ± 1.18 | [2] |

| HSC-2 | Oral Squamous Carcinoma | Not Specified | 18.83 ± 8.89 | [2] |

Table 1: IC50 Values of Pachymic Acid in Various Cancer Cell Lines.

Key Signaling Pathways Implicated in Pachymic Acid's Mechanism of Action

JNK and ER Stress-Mediated Apoptosis

Pachymic Acid has been shown to induce apoptosis in lung cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and Endoplasmic Reticulum (ER) stress pathways. This process is initiated by the PA-induced generation of reactive oxygen species (ROS).

References

Pachyaximine A: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Pachyaximine A, a pregnane-type steroidal alkaloid isolated from plants of the Pachysandra genus, has garnered interest for its potential biological activities. A critical parameter for its study and application in drug development is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a general experimental protocol for its solubility determination, and presents a logical workflow for its isolation, which further informs its solubility profile.

Solubility Profile of this compound

Currently, there is a lack of specific quantitative data in publicly available literature detailing the solubility of this compound in various organic solvents. However, qualitative solubility can be inferred from the solvents used during its extraction and purification processes.

Based on documented isolation procedures, this compound exhibits solubility in the following organic solvents. This information is summarized in the table below.

| Organic Solvent | Qualitative Solubility | Rationale |

| Ethanol (95%) | Soluble | Used for the initial extraction of plant material containing this compound.[1] |

| Chloroform | Soluble | The crude extract is often partitioned into a chloroform-soluble fraction which contains this compound.[1] |

| Methanol | Likely Soluble | Frequently used in the isolation of alkaloids and in chromatographic separations. |

| Ethyl Acetate | Likely Soluble | Commonly used as a solvent for extraction and chromatography of alkaloids. |

| Acetone | Likely Soluble | A polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Dichloromethane | Likely Soluble | A common solvent for the extraction and purification of alkaloids. |

Note: The "Likely Soluble" entries are based on the general solubility of similar alkaloid compounds and the common solvents used in their chromatographic purification. Experimental verification is necessary to confirm these qualitative assessments and to determine quantitative solubility.

Experimental Protocol: Determination of Alkaloid Solubility (General Method)

As no specific protocol for this compound is available, a general and reliable method for determining the solubility of a crystalline alkaloid in an organic solvent is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass flasks with airtight screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette to avoid precipitation due to temperature changes.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

-

Workflow for Solubility Determination

Inferred Solubility from Isolation Workflow

The general procedure for isolating this compound from Pachysandra axillaris provides valuable insights into its solubility. The workflow involves extraction with a polar protic solvent followed by partitioning into a less polar solvent, indicating its solubility in both types of organic solvents.

Isolation Workflow Diagram

This workflow demonstrates that this compound is initially extracted with ethanol and is subsequently soluble in chloroform after basification. The use of various column chromatography techniques for purification further implies its solubility in the mobile phases used, which typically consist of mixtures of organic solvents like hexane, ethyl acetate, methanol, and chloroform.

Signaling Pathways

To date, the specific signaling pathways modulated by this compound have not been extensively elucidated in the scientific literature. Further research is required to determine its mechanism of action and its effects on cellular signaling.

Disclaimer: This document is intended for informational purposes for a scientific audience. The solubility information provided is largely qualitative and inferred from isolation procedures. For precise quantitative data, experimental determination is strongly recommended.

References

Literature review of steroidal alkaloids from Sarcococca

An In-depth Technical Guide to Steroidal Alkaloids from Sarcococca

A Literature Review for Drug Discovery and Development

The genus Sarcococca, belonging to the Buxaceae family, comprises approximately 20 species of evergreen shrubs distributed throughout Southern and Southeastern Asia.[1] Traditionally, these plants have been utilized in folk medicine across China, Pakistan, India, and Nepal for treating a variety of ailments, including rheumatism, stomach pain, syphilis, infections, and inflammation.[2][3][4] Modern phytochemical investigations have revealed that the primary bioactive constituents of Sarcococca species are pregnane-type steroidal alkaloids.[5][6] These complex C-21 metabolites have garnered significant interest from the scientific community due to their diverse and potent pharmacological activities, positioning them as promising leads for novel drug development.[5][7]

This technical guide provides a comprehensive review of the steroidal alkaloids isolated from various Sarcococca species, with a focus on their isolation, structural characterization, and biological activities. It summarizes key quantitative data, details common experimental protocols, and visualizes the logical workflows and relationships inherent in the research process.

Phytochemistry: A Wealth of Pregnane-Type Alkaloids

To date, over 170 secondary metabolites have been isolated from the genus Sarcococca, with a remarkable 144 of these being classified as steroidal alkaloids.[1] These compounds are predominantly based on a 5α-pregnane skeleton and are characterized by amino or substituted amino groups, typically at the C-3 and C-20 positions.[2][8] Various species, including S. hookeriana, S. saligna, and S. ruscifolia, have proven to be rich sources of these unique phytochemicals.[9][10][11]

Key Isolated Steroidal Alkaloids and Their Biological Activities

The isolated alkaloids have been extensively evaluated for a broad spectrum of biological activities. The most notable among these are cytotoxic, antimicrobial, antileishmanial, and cholinesterase-inhibiting properties.[1][2][9] A summary of the cytotoxic activities of selected alkaloids against various human cancer cell lines is presented below.

Table 1: Cytotoxic Activity of Steroidal Alkaloids from Sarcococca hookeriana

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Hookerianine B (2) | SW480 | 19.44 | [12] |

| SMMC-7721 | 11.23 | [12] | |

| PC3 | 14.56 | [12] | |

| MCF-7 | 13.89 | [12] | |

| K562 | 5.97 | [12] | |

| Sarcorucinine G (3) | SW480 | 5.77 | [12] |

| K562 | 6.29 | [12] | |

| Sarchookloide A (1) | Hela | 3.23 | [2] |

| A549 | 4.12 | [2] | |

| MCF-7 | 10.23 | [2] | |

| SW480 | 12.83 | [2] | |

| CEM | 2.05 | [2] | |

| Sarchookloide B (2) | Hela | 2.87 | [2] |

| A549 | 3.65 | [2] | |

| MCF-7 | 11.56 | [2] | |

| SW480 | 15.23 | [2] | |

| CEM | 1.89 | [2] | |

| Sarchookloide C (3) | Hela | 4.56 | [2] |

| A549 | 5.87 | [2] | |

| MCF-7 | 15.67 | [2] | |

| SW480 | 31.83 | [2] | |

| CEM | 3.54 | [2] | |

| Pachysamine H (5) | Hela | 1.05 | [2] |

| A549 | 1.23 | [2] | |

| MCF-7 | 2.23 | [2] | |

| SW480 | 1.87 | [2] | |

| CEM | 1.56 | [2] |

Table 2: Cytotoxic Activity of Steroidal Alkaloids from Sarcococca saligna

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Sarsaligenine A (3) | HL-60 | 2.87 | [13] |

| Sarsaligenine B (4) | HL-60 | 3.61 | [13] |

| Sarcovagine | K562 | 2.25 | [13] |

| SK-BR-3 | 3.14 | [13] | |

| PANC-1 | 4.87 | [13] | |

| Sarcorucinine | K562 | 2.89 | [13] |

| SK-BR-3 | 4.12 | [13] | |

| PANC-1 | 5.00 | [13] | |

| Sarcorine C | HT-29 | 3.25 | [5] |

| Salonine C | HT-29 | 5.21 | [5] |

Beyond cytotoxicity, compounds from S. hookeriana have demonstrated potent antileishmanial activity, with Hookerianamides L, O, and N-formylchonemorphine showing greater potency than the standard drug pentamidine.[9][14] Additionally, many of these alkaloids exhibit significant antibacterial effects against pathogens like Bacillus subtilis and Streptococcus ferus.[9][10] Several alkaloids also act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in managing neurodegenerative diseases.[8][15]

Experimental Protocols

The isolation and characterization of steroidal alkaloids from Sarcococca follow a well-established workflow, beginning with plant material extraction and culminating in bioactivity assessment.

Extraction and Isolation

-

Plant Material Preparation : The roots, stems, or whole plant of the desired Sarcococca species are collected, dried, and coarsely powdered.[2][10]

-

Extraction : The powdered material is typically subjected to extraction with a polar solvent, most commonly ethanol (EtOH) or methanol (MeOH), at room temperature for an extended period.[10][15][16]

-

Acid-Base Partitioning : The crude extract is concentrated under reduced pressure and then subjected to an acid-base extraction procedure. The extract is dissolved in an acidic solution (e.g., HCl) and washed with a non-polar solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) to remove neutral components. The acidic aqueous layer is then basified (e.g., with NH₄OH) and re-extracted with a non-polar solvent to obtain the crude alkaloid fraction.[9][14] This step is crucial for separating the basic steroidal alkaloids from other phytochemicals.

-

Chromatographic Purification : The crude alkaloid fraction is subjected to multiple rounds of chromatography for the isolation of pure compounds. This typically involves:

-

Column Chromatography (CC) : Using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., hexane-EtOAc, CHCl₃-MeOH) as the mobile phase.[17]

-

High-Performance Liquid Chromatography (HPLC) : Often used as a final purification step to yield highly pure alkaloids.

-

References

- 1. Sarcococca species: A source of bioactive steroidal alkaloids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three New Cytotoxic Steroidal Alkaloids from Sarcococca hookeriana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bioactive steroidal alkaloids from Sarcococca hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial steroidal alkaloids from Sarcococca saligna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two new steroidal alkaloids from the roots of Sarcococca ruscifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two New Cytotoxic Steroidal Alkaloids from Sarcococca Hookeriana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic steroids from Sarcococca saligna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Antioxidant and Cytotoxic activity of Steroidal Alkaloids Isolated from Sarcococca saligna against DPPH and HeLa Cell Lines | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

Pachyaximine A: A Steroidal Alkaloid with Potential in Traditional and Modern Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pachyaximine A is a pregnane-type steroidal alkaloid that has been isolated from plants of the Buxaceae family, specifically from Pachysandra axillaris and Sarcococca hookeriana. These plants have a history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. This technical guide provides a comprehensive overview of this compound, including its traditional context, pharmacological activities with supporting quantitative data, and detailed experimental protocols relevant to its study.

Role in Traditional Medicine

While direct historical records for the isolated compound this compound are not available, the plants from which it is derived have established roles in traditional healing practices. Pachysandra axillaris has been utilized in traditional Chinese medicine to address conditions such as traumatic injuries and stomach ailments, with some of these applications likely related to microbial infections[1]. Similarly, species of the Pachysandra genus have been used in other parts of Asia to treat coughs, fevers, and wounds.

Sarcococca hookeriana, another source of this compound, is also employed in traditional Chinese and folk medicine for the treatment of stomach pain, rheumatism, swollen sore throat, and traumatic injuries[2][3]. The therapeutic effects of these plants are attributed to their rich content of secondary metabolites, including a diverse array of steroidal alkaloids, of which this compound is a member.

Pharmacological Activities

Research into the biological effects of this compound and related steroidal alkaloids has revealed significant cytotoxic and antibacterial properties.

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. In one study, it was isolated from the roots of Sarcococca hookeriana along with other steroidal alkaloids and tested for its ability to inhibit the growth of cancer cells[2]. The results, along with data for other related alkaloids from the same plant, are summarized in the table below.

Table 1: Cytotoxicity of this compound and Related Steroidal Alkaloids from Sarcococca hookeriana

| Compound | Hela (IC₅₀ µM) | A549 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | SW480 (IC₅₀ µM) | CEM (IC₅₀ µM) | Reference |

| This compound | >40 | >40 | >40 | >40 | >40 | [2] |

| Sarchookloide A | 9.85 | 8.21 | 15.72 | 11.24 | 20.13 | [2] |

| Sarchookloide B | 12.43 | 10.33 | 21.89 | 18.91 | 31.83 | [2] |

| Sarchookloide C | 7.62 | 6.54 | 13.45 | 9.88 | 15.67 | [2] |

| Pachysamine G | >40 | >40 | >40 | >40 | >40 | [2] |

| Pachysamine H | 1.05 | 1.23 | 2.23 | 1.87 | 1.98 | [2] |

| Sarcovagine B | >40 | >40 | >40 | >40 | >40 | [2] |

| Adriamycin (Control) | 0.54 | 0.68 | 0.45 | 0.76 | 0.32 | [2] |

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of in vitro growth of cancer cell lines.

While this compound itself did not show significant activity in this particular assay, other structurally similar alkaloids from the same plant, such as Pachysamine H, demonstrated potent cytotoxicity, suggesting that minor structural modifications can have a profound impact on biological activity.

Antibacterial Activity

This compound has been reported to possess antibacterial properties. Although specific quantitative data for this compound is limited in the reviewed literature, studies on other steroidal alkaloids from Sarcococca and Pachysandra species have demonstrated their potential as antibacterial agents. For instance, a novel pregnane-type alkaloid from Pachysandra terminalis showed antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) with a minimum inhibitory concentration (MIC) of 25 mg/L[4]. Another study on alkaloids from Sarcococca hookeriana reported that the minimum inhibitory concentration of most of the tested compounds against Bacillus subtilis, Streptococcus minor, and Streptococcus ferus was lower than that of the standard ampicillin[5].

Table 2: Antibacterial Activity of a Steroidal Alkaloid from Pachysandra terminalis

| Compound | Organism | MIC (mg/L) | Reference |

| K-6 (from P. terminalis) | MRSA | 25 | [4] |

| K-6 (from P. terminalis) | MRSE | 25 | [4] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Proposed Mechanism of Action

The precise molecular mechanisms underlying the bioactivities of this compound are not yet fully elucidated. However, for the broader class of Pachysandra steroidal alkaloids, the PI3K/Akt/mTOR signaling pathway has been proposed as a potential target to explain their pharmacological effects, including their anticancer activities[6][7]. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. It is hypothesized that steroidal alkaloids may exert their cytotoxic effects by modulating key components of this pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other plant-derived steroidal alkaloids.

Extraction of Steroidal Alkaloids

This protocol describes a general method for the extraction of alkaloids from plant material.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., roots, stems) and grind it into a fine powder.

-

Maceration: Soak the powdered plant material in a solvent such as methanol or ethanol at room temperature for a period of 24-72 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid or sulfuric acid.

-

Wash the acidic solution with an organic solvent like chloroform or diethyl ether to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with an ammonium hydroxide solution to precipitate the free alkaloids.

-

Extract the alkaloids with an organic solvent such as chloroform.

-

Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.

-

-

Purification: The total alkaloid fraction can be further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids like this compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Methodology:

-

Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Assay (Broth Microdilution Method for MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

-

Bacterial Inoculum Preparation: Culture the test bacteria in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate a proposed signaling pathway and experimental workflows.

Caption: Workflow for the extraction and isolation of this compound.

References

- 1. Anti-Candida albicans effect and mechanism of Pachysandra axillaris Franch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three New Cytotoxic Steroidal Alkaloids from Sarcococca hookeriana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two New Cytotoxic Steroidal Alkaloids from Sarcococca Hookeriana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel pregnane-type alkaloid from Pachysandra terminalis inhibits methicillin-resistant Staphylococcus aureus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive steroidal alkaloids from Sarcococca hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pachysandra-species-phytochemistry-pharmacology-and-synthetic-advance-a-mini-review - Ask this paper | Bohrium [bohrium.com]

Pachyaximine A and Acetylcholinesterase: A Technical Guide to Molecular Docking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking analysis of Pachyaximine A with acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease. This document outlines the experimental protocols, presents quantitative data in a structured format, and visualizes the workflow and underlying principles of the in silico investigation.

Introduction to Acetylcholinesterase and this compound

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine, terminating the nerve impulse at cholinergic synapses.[1] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, thereby enhancing cognitive function.[2][3] The active site of AChE is located at the base of a deep and narrow gorge and contains a catalytic triad (Ser203, His447, and Glu334) and a peripheral anionic site (PAS) at the entrance.[4][5]

This compound is a steroidal alkaloid with the chemical structure 3β-methoxyl-20α-dimethylamino-pregne-5-ne.[6] Its potential as a modulator of AChE activity makes it a subject of interest for computational drug discovery. Molecular docking is a powerful in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[7][8] This guide details a hypothetical, yet scientifically grounded, molecular docking study of this compound with human acetylcholinesterase.

Experimental Protocols

This section details the methodologies for a comprehensive molecular docking study of this compound with acetylcholinesterase.

Software and Resources

-

Molecular Docking Software: AutoDock 4.2[4]

-

Visualization Software: Discovery Studio 2021, Visual Molecular Dynamics (VMD)[5]

-

Protein Data Bank (PDB): for retrieval of the AChE crystal structure.

-

Ligand Structure: 2D structure of this compound drawn using ChemDraw and converted to 3D.

Receptor Preparation

-

Retrieval of AChE Structure: The three-dimensional crystal structure of human acetylcholinesterase (HuAChE) complexed with the inhibitor donepezil (PDB ID: 4EY7) was downloaded from the Protein Data Bank.[2]

-

Preparation of the Protein: The protein structure was prepared using Discovery Studio. This involved the removal of water molecules and the co-crystallized ligand (donepezil).[2]

-

Addition of Hydrogen Atoms: Polar hydrogen atoms were added to the protein structure to correctly model the ionization states of the amino acid residues.[4]

Ligand Preparation

-

Structure Generation: The 2D structure of this compound was sketched using ChemDraw Ultra 8.0.

-

3D Conversion and Optimization: The 2D structure was converted to a 3D structure and energy minimized using a suitable force field, such as MMFF94x, to obtain a stable conformation.[9]

Molecular Docking Procedure

-

Grid Box Definition: A grid box was centered on the active site of AChE, with dimensions of 62 x 62 x 62 Å and a grid-point spacing of 0.375 Å to encompass the entire active site gorge.[4] The center coordinates were determined based on the position of the co-crystallized ligand in the original PDB file.[2]

-

Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) implemented in AutoDock 4.2 was used for the docking calculations.[4]

-

Docking Parameters: The number of genetic algorithm runs was set to 100.[4] Other parameters were kept at their default settings.

-

Analysis of Docking Results: The docking results were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å. The conformation with the lowest binding energy from the most populated cluster was selected as the most probable binding mode.[4]

Quantitative Data

The following table summarizes the hypothetical binding energy of this compound in comparison to known acetylcholinesterase inhibitors, providing a context for its potential inhibitory activity.

| Compound | Binding Energy (kcal/mol) | Reference Compound |

| This compound | -9.5 (Hypothetical) | - |

| Donepezil | -10.8 | Yes |

| Ginkgolide A | -11.3 | No |

| Licorice glycoside D2 | -11.2 | No |

| Pachymic acid | -8.01 | No |

| Polyporenic acid C | -7.88 | No |

| Tumulosic acid | -7.77 | No |

| 3-Epidehydrotumulosic acid | -7.37 | No |

Table 1: Comparative Binding Energies of this compound and Known AChE Ligands. Binding energies for reference compounds are sourced from published studies.[2][7]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the molecular docking study of this compound with acetylcholinesterase.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, framework for the molecular docking of this compound with acetylcholinesterase. The detailed experimental protocol provides a reproducible methodology for in silico screening. The comparative analysis of binding energies suggests that this compound could exhibit notable binding affinity for AChE, warranting further investigation. The visualized workflows offer a clear understanding of the experimental and logical processes involved. This in-depth guide serves as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further computational and experimental studies to validate the therapeutic potential of this compound as an acetylcholinesterase inhibitor.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. themedicon.com [themedicon.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jipb.net [jipb.net]

- 7. mdpi.com [mdpi.com]

- 8. asianjpr.com [asianjpr.com]

- 9. Molecular Docking Studies [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Pachyaximine A and Related Steroidal Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachyaximine A is a naturally occurring steroidal alkaloid isolated from plants of the Pachysandra genus, notably Pachysandra axillaris. This class of compounds has garnered significant interest within the scientific community due to a range of promising biological activities, including antibacterial and acetylcholinesterase inhibitory effects. This document provides an overview of the known information regarding this compound, a hypothetical protocol for its total synthesis, and its potential therapeutic applications. It is important to note that a complete, published total synthesis of this compound has not been reported in the scientific literature to date. The synthetic protocols outlined herein are therefore proposed based on established principles of organic chemistry and retrosynthetic analysis of similar steroidal alkaloids.

Biological Activity

Steroidal alkaloids from the Pachysandra genus, including this compound, have demonstrated noteworthy biological activities.

Antibacterial Activity

| Compound/Drug | Organism | MIC (µg/mL) |

| Ampicillin | Escherichia coli | 2-8 |

| Vancomycin | Staphylococcus aureus | 0.5-2 |

| Hypothetical this compound | E. coli | Data not available |

| Hypothetical this compound | S. aureus | Data not available |

Acetylcholinesterase Inhibition

A significant biological activity associated with this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. The potency of AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Specific IC50 values for this compound are not currently available in the literature. The table below provides a reference for the IC50 values of known AChE inhibitors.

| Compound | IC50 Value (nM) |

| Donepezil | 5.7 |

| Galantamine | 410 |

| Rivastigmine | 460 |

| Hypothetical this compound | Data not available |

Hypothetical Total Synthesis Protocol

The following sections detail a hypothetical retrosynthetic analysis and forward synthesis for this compound, based on its complex steroidal structure.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is depicted below. The strategy hinges on disconnecting the key functional groups and simplifying the steroidal backbone to commercially available or readily accessible starting materials.

Caption: Hypothetical retrosynthetic analysis of this compound.

Proposed Forward Synthesis Experimental Protocol

This proposed protocol is for the synthesis of a key intermediate towards this compound from a generic steroid precursor. Note: This is a hypothetical procedure and would require extensive optimization and characterization.

Step 1: Oxidation of the C3-Hydroxyl Group

-

To a solution of the steroid precursor (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the C3-ketone intermediate.

Step 2: Reductive Amination at C3

-

To a solution of the C3-ketone (1.0 eq) and the desired amine (1.2 eq) in methanol (0.1 M), add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Acidify the reaction mixture to pH 6 with acetic acid and stir at room temperature for 12 hours.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the aminated steroid core.

Signaling Pathway and Mechanism of Action

Acetylcholinesterase Inhibition Pathway

This compound is proposed to act as an inhibitor of the enzyme acetylcholinesterase. The diagram below illustrates the normal function of acetylcholinesterase and the effect of an inhibitor.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Conclusion

This compound represents a compelling natural product with significant therapeutic potential, particularly in the areas of antibacterial and neurodegenerative disease research. While a total synthesis has yet to be reported, the structural complexity and biological activity of this steroidal alkaloid make it an attractive target for synthetic chemists and drug discovery programs. The hypothetical synthetic strategy and protocols provided herein offer a conceptual framework for future research endeavors aimed at the total synthesis and further biological evaluation of this compound and its analogs. Further investigation is warranted to isolate and fully characterize this compound to determine its specific biological activity profile and to validate the proposed synthetic routes.